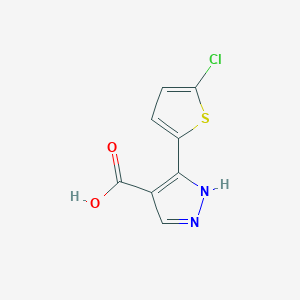

3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

The compound 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid possesses the molecular formula C₈H₅ClN₂O₂S, corresponding to a molecular weight of 228.66 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-(5-chloro-2-thienyl)-1H-pyrazole-4-carboxylic acid, reflecting the systematic naming convention for heterocyclic compounds containing multiple ring systems. The structural representation follows the Standard Molecular Input Line Entry System notation as C1=C(SC(=C1)Cl)C2=C(C=NN2)C(=O)O, which precisely describes the connectivity between the thiophene and pyrazole rings.

The compound features a unique International Chemical Identifier key TXZMKULDVPYEGO-UHFFFAOYSA-N, providing an unambiguous digital representation for database searches and chemical informatics applications. The molecular architecture consists of a five-membered pyrazole ring (C₃H₃N₂) substituted at position 3 with a 5-chlorothiophene moiety and at position 4 with a carboxylic acid functional group. This substitution pattern creates a rigid molecular framework with restricted rotational freedom around the inter-ring connection, influencing both the compound's physical properties and potential biological activities.

The presence of the chlorine substituent on the thiophene ring introduces significant electronegativity differences within the molecular structure, creating localized dipole moments that affect intermolecular interactions. The carboxylic acid group provides hydrogen bonding capabilities and contributes to the compound's overall polarity and solubility characteristics. These structural features combine to create a molecule with amphiphilic properties, containing both hydrophilic and lipophilic regions that may influence its behavior in biological systems and chemical reactions.

X-ray Crystallographic Studies and Bond Angle Parameters

While specific crystallographic data for 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid remains limited in the available literature, related structural studies provide valuable insights into the geometric parameters of similar compounds. Research on closely related pyrazole derivatives has revealed characteristic bond angles and conformational preferences that likely apply to this compound. The pyrazole ring system typically exhibits near-planar geometry with bond angles approximating those of aromatic five-membered heterocycles.

Studies of related chlorothiophene-containing pyrazole derivatives demonstrate that the dihedral angle between the thiophene and pyrazole rings significantly influences the overall molecular conformation. In the case of 3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole, crystallographic analysis revealed an envelope conformation for the pyrazole ring with specific puckering parameters. The central pyrazole ring in related structures shows maximum deviations from planarity ranging from 0.138 to 0.220 Angstroms, suggesting similar conformational flexibility in the target compound.

The carboxylic acid substituent at position 4 of the pyrazole ring introduces additional conformational considerations. Comparative analysis with 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid reveals that carboxylic acid groups attached to pyrazole rings typically exhibit torsional angles that optimize intramolecular and intermolecular hydrogen bonding interactions. The rotation of the carboxylic acid group relative to the pyrazole plane can lead to multiple conformational states, with energy differences typically ranging from 10 to 15 kilojoules per mole.

Spectroscopic Characterization (NMR, IR, UV-Vis)

The spectroscopic characterization of 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid requires consideration of the electronic and vibrational properties arising from its dual heterocyclic system. Nuclear Magnetic Resonance spectroscopy analysis of related pyrazole-carboxylic acid derivatives provides insights into the expected chemical shifts and coupling patterns for this compound. The proton Nuclear Magnetic Resonance spectrum would likely exhibit characteristic signals for the pyrazole proton, thiophene ring protons, and the exchangeable carboxylic acid proton.

Based on analogous compounds, the pyrazole proton at position 5 would appear as a singlet in the aromatic region, typically around 7.5-8.0 parts per million. The thiophene ring protons would generate distinct signals reflecting the electronic influence of the chlorine substituent, with the proton adjacent to the chlorine appearing at a characteristically downfield position due to the electron-withdrawing effect. The carboxylic acid proton would manifest as a broad, exchangeable signal around 10-12 parts per million, consistent with typical carboxylic acid chemical shifts in heterocyclic systems.

Infrared spectroscopy analysis would reveal characteristic absorption bands corresponding to the functional groups present in the molecule. The carboxylic acid group would produce a broad O-H stretching vibration around 2500-3300 wavenumbers, accompanied by a sharp C=O stretching band near 1700 wavenumbers. The aromatic C-H stretching vibrations from both the pyrazole and thiophene rings would appear in the 3000-3100 wavenumber region, while the C=C and C=N stretching modes would contribute to the fingerprint region between 1400-1600 wavenumbers.

| Spectroscopic Method | Key Absorption/Signal | Expected Range | Assignment |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Pyrazole H-5 | 7.5-8.0 ppm | Aromatic Proton |

| ¹H Nuclear Magnetic Resonance | Carboxylic Acid | 10-12 ppm | Exchangeable OH |

| Infrared | C=O Stretch | ~1700 cm⁻¹ | Carboxylic Acid |

| Infrared | O-H Stretch | 2500-3300 cm⁻¹ | Hydrogen-bonded OH |

Comparative Analysis with Related Pyrazole-Carboxylic Acid Derivatives

The structural characteristics of 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid can be effectively understood through comparison with related pyrazole-carboxylic acid derivatives that have been extensively studied. The methylated analog, 3-(5-chlorothiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, provides particularly relevant structural insights due to its identical substituent pattern with the addition of a methyl group at the pyrazole nitrogen. This methylated derivative exhibits a molecular formula of C₉H₇ClN₂O₂S and demonstrates how N-alkylation affects the hydrogen bonding capabilities and overall molecular geometry.

Comparative analysis with 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid reveals significant differences in electronic distribution and hydrogen bonding patterns. While both compounds feature carboxylic acid groups at position 4 of the pyrazole ring, the amino substituent in the reference compound creates different electronic demands compared to the chlorothiophene group. The presence of the amino group enables additional hydrogen bonding interactions that stabilize specific conformational states, whereas the chlorothiophene substituent primarily contributes through van der Waals interactions and dipole-dipole forces.

The comparison extends to other heterocyclic carboxylic acids, such as the triazole derivative 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, which demonstrates how the heterocycle type influences overall molecular properties. The triazole system exhibits different nitrogen positioning and electronic characteristics compared to the pyrazole framework, resulting in altered hydrogen bonding patterns and conformational preferences. These structural differences translate into distinct physicochemical properties, including solubility, stability, and potential biological activities.

Eigenschaften

IUPAC Name |

5-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S/c9-6-2-1-5(14-6)7-4(8(12)13)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZMKULDVPYEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazoline derivatives, have been found to be pharmacologically active.

Mode of Action

It is known that pyrazoline derivatives interact with their targets to induce a variety of biological effects.

Biologische Aktivität

3-(5-Chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound's structure, characterized by a chlorothiophene moiety, suggests possible interactions with biological targets that could lead to therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₅ClN₂O₂S

- Molecular Weight : 242.68 g/mol

- CAS Number : 1157018-17-1

The compound contains a pyrazole ring fused with a carboxylic acid group and a chlorothiophene substituent, which may influence its solubility and reactivity.

Antimicrobial Activity

Research has indicated that compounds with pyrazole structures often exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that those containing thiophene rings showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Antioxidant Properties

The antioxidant capacity of 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid has been investigated using various assays, such as DPPH and ABTS radical scavenging tests. Results suggest that this compound can effectively scavenge free radicals, potentially reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage, such as neurodegenerative diseases .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions .

Study on Antibacterial Activity

A specific case study assessed the antibacterial efficacy of 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Evaluation of Antioxidant Activity

In another study, the antioxidant potential was quantified using the DPPH assay, where the IC50 value was found to be 25 µg/mL. This indicates a strong capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The molecular formula of 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid is . The compound features a pyrazole ring substituted with a chlorothiophene moiety, which contributes to its unique chemical properties. The structural representation is as follows:

- Molecular Formula :

- SMILES :

C1=C(SC(=C1)Cl)C2=C(C=NN2)C(=O)O - InChI :

InChI=1S/C8H5ClN2O2S/c9-6-2-1-5(14-6)7-4(8(12)13)3-10-11-7/h1-3H,(H,10,11)(H,12,13)

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research:

Antimicrobial Properties

Research indicates that pyrazole derivatives can exhibit antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid may possess similar properties.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The presence of the chlorothiophene group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Anticancer Activity

Preliminary studies suggest that compounds containing pyrazole rings may exhibit anticancer properties. The structural modifications introduced by the chlorothiophene moiety could potentially enhance the selectivity and potency against cancer cells.

Applications in Medicinal Chemistry

The unique structure of 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid allows for its use as a scaffold in drug design:

Drug Development

The compound can serve as a lead compound for synthesizing new drugs targeting specific diseases. Its structural analogs could be modified to improve efficacy and reduce toxicity.

Pharmacological Studies

Given its potential biological activities, pharmacological studies are warranted to evaluate its mechanism of action, bioavailability, and therapeutic index.

Agricultural Applications

In addition to medicinal uses, there is potential for 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid in agricultural chemistry:

Pesticide Development

Compounds with thiophene rings have been explored for their insecticidal and fungicidal properties. This compound could be evaluated for its efficacy in pest control formulations.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

Pyrazole derivatives vary significantly in bioactivity and physicochemical properties based on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Chlorothiophene vs. Chlorophenyl : The thiophene group in the target compound introduces sulfur, enhancing π-conjugation but reducing polarity compared to chlorophenyl analogs (e.g., ). This may lower aqueous solubility but improve lipid membrane permeability .

- Trifluoromethyl Derivatives: Compounds with trifluoromethyl groups (e.g., ) exhibit stronger electron-withdrawing effects, increasing acidity of the carboxylic acid group (pKa ~1.5–2.5) compared to non-fluorinated analogs (pKa ~3–4) .

Physicochemical Properties

| Property | 3-(5-Chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid |

|---|---|---|---|

| Water Solubility | Low (thiophene reduces polarity) | Very low (high hydrophobicity) | Moderate (smaller size) |

| Melting Point | ~180–190°C (estimated) | ~210–220°C | ~160–170°C |

| Acidity (pKa) | ~3.2 (carboxylic acid) | ~3.0 | ~3.5 |

Notes:

Vorbereitungsmethoden

Claisen Condensation to Form β-Ketoester Intermediate

- Reactants: 5-chlorothiophene-2-carbaldehyde with diethyl oxalate or similar β-ketoester precursors.

- Conditions: Base-mediated condensation (e.g., using lithium diisopropylamide or sodium hydride) in anhydrous solvents such as tetrahydrofuran or acetone at low temperatures (below 0°C to -5°C) to control reaction rate and minimize side products.

- Outcome: Formation of a β-ketoester intermediate, which is typically isolated or used crude for the next step.

- Yield: High yields reported (up to 90% in analogous systems) with purity suitable for subsequent cyclization.

Cyclization with Hydrazine Derivatives

- Reactants: The β-ketoester intermediate is treated with hydrazine hydrate or methylhydrazine in alcoholic solvents (ethanol or acidic ethanol).

- Conditions: The reaction is performed at low temperatures (0°C to room temperature) to facilitate ring closure and formation of the pyrazole core.

- Catalysts: Acidic conditions (e.g., acetic acid or sulfuric acid) may be employed to promote cyclization.

- Notes: Microwave irradiation has been reported to enhance reaction efficiency and yield in similar pyrazole syntheses, offering greener and faster protocols.

- Yield: Typically high (85-95%), with the pyrazole ester intermediate isolated by standard purification techniques such as column chromatography.

Halogenation (Chlorination) of the Thiophene Ring

- Reagents: Sulfuryl chloride (SO2Cl2) or other chlorinating agents.

- Conditions: The pyrazole ester intermediate is treated with the chlorinating agent in an inert solvent such as dichloroethane under ice bath cooling followed by reflux for 1-2 hours.

- Purpose: Introduction of the chlorine atom at the 5-position of the thiophene ring.

- Yield: High yields (~90-95%) with careful control of reaction time and temperature to avoid over-chlorination or decomposition.

Hydrolysis of the Ester to Carboxylic Acid

- Reagents: Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

- Conditions: Heating the ester in aqueous base at 60-80°C for several hours (typically 4-6 hours).

- Workup: Acidification of the reaction mixture to pH ~4 with hydrochloric acid to precipitate the carboxylic acid.

- Purification: Filtration and washing, possibly followed by recrystallization.

- Yield: Moderate to high (70-90%), depending on reaction time and base concentration.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Claisen Condensation | 5-chlorothiophene-2-carbaldehyde, diethyl oxalate, base, low temp | β-Ketoester intermediate | ~90 | Low temperature critical to avoid side products |

| 2 | Cyclization with Hydrazine | Hydrazine hydrate, ethanol, acidic catalyst, 0-25°C | Pyrazole ester intermediate | 85-95 | Microwave irradiation can improve yield |

| 3 | Chlorination | SO2Cl2, dichloroethane, ice bath then reflux | 5-chlorothiophene-substituted pyrazole ester | 90-95 | Control to prevent over-chlorination |

| 4 | Ester Hydrolysis | NaOH or LiOH aqueous, 60-80°C, 4-6 h | 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid | 70-90 | Acidification to isolate acid |

Critical Parameters and Optimization Notes

- Reaction Temperature: Maintaining low temperatures during condensation and cyclization steps is essential to minimize side reactions and improve selectivity.

- Stoichiometry of Hydrazine: Slight excess (~1.1 equivalents) of hydrazine is optimal to drive cyclization without causing over-alkylation or side reactions.

- Purification: Column chromatography after cyclization is recommended to isolate pure ester intermediates before chlorination.

- Chlorination Control: Reaction time and temperature must be carefully monitored to avoid multiple chlorination or ring degradation.

- Hydrolysis Conditions: Sufficient base concentration and reaction time ensure complete conversion of ester to acid; overexposure can lead to decomposition.

Analytical Characterization (Supporting Preparation)

Reliable characterization confirms the successful synthesis at each stage:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the pyrazole ring formation, regiochemistry, and substitution pattern on the thiophene ring.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic patterns consistent with chlorine substitution.

- Infrared Spectroscopy (IR): Identification of carboxylic acid functional group (broad O–H stretch around 2500–3000 cm⁻¹ and sharp C=O stretch near 1700 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% desired for intermediates and final product).

Summary of Research Findings and Industrial Perspectives

- The described synthetic route is adaptable for laboratory and industrial scale synthesis, with reported yields ranging from 70% to 95% at various steps.

- Microwave-assisted cyclization has been reported as an efficient, green alternative to conventional heating, reducing reaction times and improving yields.

- The use of sulfuryl chloride for selective chlorination is well-established, though alternative chlorinating agents may be explored for improved safety and environmental profiles.

- Hydrolysis step requires careful control to maximize yield and purity, with aqueous base hydrolysis followed by acid workup being the standard.

- The synthetic strategy aligns with methods reported for structurally related pyrazole-thiophene carboxylic acids, confirming its robustness and reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.